Electroplating Performance: Cupric Tartrate vs. Copper Cyanide
Cupric tartrate serves as an environmentally friendly alternative to the toxic copper cyanide in electroplating. In a direct comparison, the Cu-tartrate alkaline electrolyte demonstrated comparable copper film quality to a commercial Cu-cyanide process, enabling high-quality plating on challenging substrates like zinc. Crucially, the Cu-tartrate solution was found to provide high deposition overpotential and high nucleation density, which are critical parameters for achieving adherent and lustrous deposits [1][2].
| Evidence Dimension | Deposit Quality and Substrate Compatibility |
|---|---|
| Target Compound Data | High-quality, adherent Cu deposits on zinc substrates, comparable to those from Cu-cyanide. High deposition overpotential and nucleation density. |
| Comparator Or Baseline | Commercial Cu-cyanide plating solution |
| Quantified Difference | Qualitatively comparable film quality; quantitatively superior environmental and safety profile (non-toxic). |
| Conditions | Alkaline electrolyte (pH ~13.5), electroplating on zinc substrate [1]. |
Why This Matters
This evidence validates the procurement of cupric tartrate as a drop-in, non-toxic replacement for cyanide-based copper plating, crucial for meeting environmental regulations and improving workplace safety without sacrificing plating performance.
- [1] Liao, C.-H. (2012). An Environmentally Friendly Electroplating Process of Copper from an Alkaline Solution (Doctoral dissertation, Case Western Reserve University). OhioLINK Electronic Theses and Dissertations Center. View Source
- [2] Liao, C.-H. (2012). An Environmentally Friendly Electroplating Process of Copper from an Alkaline Solution (Doctoral dissertation, Case Western Reserve University). OhioLINK Electronic Theses and Dissertations Center. View Source
